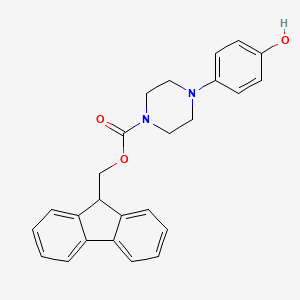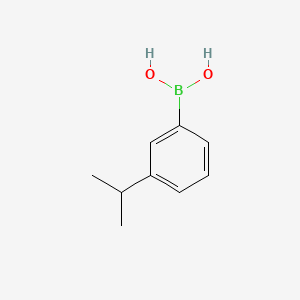
3-Isopropylphenylboronic acid
Übersicht
Beschreibung
3-Isopropylphenylboronic acid is a derivative of phenylboronic acid, which is a compound of interest in various fields of chemistry and biology. While the provided papers do not directly discuss 3-isopropylphenylboronic acid, they do provide insights into the properties and synthesis of related boronic acid compounds, which can be extrapolated to understand the characteristics of 3-isopropylphenylboronic acid.
Synthesis Analysis
The synthesis of boronic acid derivatives is a topic of interest due to their applications in various chemical reactions, including Suzuki cross-coupling reactions. For instance, the synthesis of 2-ethoxy-3-pyridylboronic acid was achieved on a significant scale through a directed ortho-metalation reaction, which could be a similar approach for synthesizing 3-isopropylphenylboronic acid . Additionally, the one-pot synthesis approach for 3-amino-3-arylpropionic acids indicates the possibility of synthesizing related compounds, such as 3-isopropylphenylboronic acid, in a straightforward and efficient manner .
Molecular Structure Analysis
The molecular structure of boronic acid derivatives is crucial for their reactivity and interaction with other molecules. For example, the crystal structure of trifluoromethylphenylboronic acids revealed that these compounds form hydrogen-bonded dimers with specific conformations . Similarly, 3-isopropylphenylboronic acid may also form dimers or engage in intramolecular interactions that could influence its reactivity and applications.
Chemical Reactions Analysis
Boronic acids are known for their role in Suzuki cross-coupling reactions, which are used to form carbon-carbon bonds. The paper on 2-ethoxy-3-pyridylboronic acid demonstrates its utility in cross-coupling reactions to yield various aryl/heteroaryl-pyridines . This suggests that 3-isopropylphenylboronic acid could also participate in similar reactions, potentially leading to the formation of a wide range of organic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids, such as acidity and resistance to protodeboronation, are influenced by their substituents. For instance, the introduction of a trifluoromethoxy group in phenylboronic acids affects their acidity and antibacterial activity . The presence of an isopropyl group in 3-isopropylphenylboronic acid would similarly impact its properties, potentially altering its acidity and reactivity in chemical processes.
Wissenschaftliche Forschungsanwendungen
Application 1: Synthesis of Peptide-Boronic Acids
- Summary of the Application : Boronic acids, including 3-Isopropylphenylboronic acid, are used in the synthesis of peptide-boronic acids (PBAs). These PBAs have significant potential in various scientific disciplines .
- Methods of Application : The synthesis involves converting 20 Fmoc-protected natural amino acids into their corresponding boron analogues in three simple steps. This is followed by immobilisation on commercially available 1-glycerol polystyrene resin and on-resin transformations .
- Results or Outcomes : This strategy eliminates various synthetic obstacles such as multi-step routes, low yields, and inseparable impurities. It has great potential to be implemented in automated combinatorial approaches by markedly facilitating the access to a variety of PBAs .
Application 2: Sensing Applications
- Summary of the Application : Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications .
- Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
- Results or Outcomes : Boronic acids have been used for electrophoresis of glycated molecules. They have also been employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
Application 3: Catalytic Protodeboronation
- Summary of the Application : Boronic esters, including those derived from 3-Isopropylphenylboronic acid, are used in catalytic protodeboronation, a valuable but underdeveloped transformation .
- Methods of Application : The process involves catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach . This is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
- Results or Outcomes : This method has been applied to methoxy protected (−)-Δ8-THC and cholesterol, and was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Application 4: Molecular Docking Studies
- Summary of the Application : Formylphenylboronic acids, including 3-Formylphenylboronic acid (a derivative of 3-Isopropylphenylboronic acid), are used in molecular docking studies .
- Methods of Application : Geometry optimization is performed for the possible conformations of the boronic acid using the DFT/B3LYP method with the 6-311++G (d, p) basis set . Molecular docking studies are then performed with anti-apoptotic proteins .
- Results or Outcomes : The compounds 3FPBA and 4FPBA have the same binding affinity with each of the anti-apoptotic proteins .
Application 5: Suzuki–Miyaura Coupling
- Summary of the Application : Boronic acids, including 3-Isopropylphenylboronic acid, are used in the Suzuki–Miyaura coupling, a type of palladium-catalyzed cross coupling reaction . This reaction is used for the synthesis of many inhibitors of serine proteases .
- Methods of Application : The process involves the reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate in the presence of a base and a palladium catalyst .
- Results or Outcomes : This reaction is widely used in organic synthesis to form carbon-carbon bonds .
Application 6: Boron Neutron Capture Therapy
- Summary of the Application : Boron compounds, including 3-Isopropylphenylboronic acid, are used in boron neutron capture therapy (BNCT) for tumors .
- Methods of Application : In BNCT, a boron compound is introduced into the tumor and irradiated with thermal neutrons. The boron-10 isotope captures a neutron and disintegrates into an alpha particle and a lithium-7 nucleus, which kill the tumor cell .
- Results or Outcomes : BNCT has been used in experimental treatments for glioblastoma multiforme and melanoma .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3-propan-2-ylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO2/c1-7(2)8-4-3-5-9(6-8)10(11)12/h3-7,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWLFBMVIGQONC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30944201 | |
| Record name | [3-(Propan-2-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30944201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isopropylphenylboronic acid | |
CAS RN |
216019-28-2 | |
| Record name | [3-(Propan-2-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30944201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Isopropylbenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile](/img/structure/B1303691.png)
![7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine](/img/structure/B1303692.png)
![7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1303693.png)
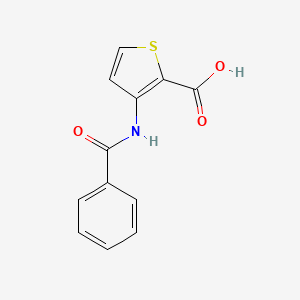
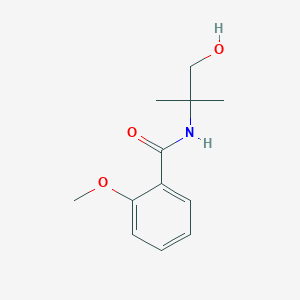
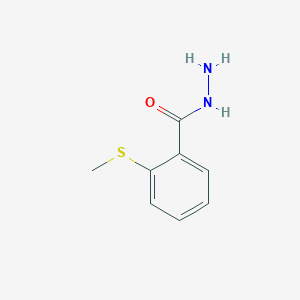




![2-{[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]-methylene}malononitrile](/img/structure/B1303713.png)

